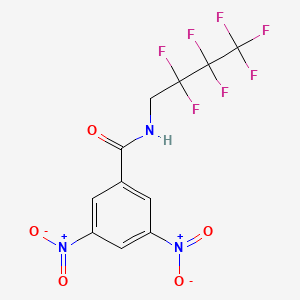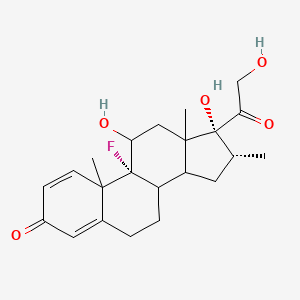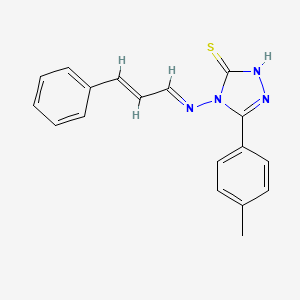![molecular formula C14H13NO2 B12005404 ([1,1'-Biphenyl]-2-ylamino)acetic acid](/img/structure/B12005404.png)
([1,1'-Biphenyl]-2-ylamino)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
([1,1’-Biphenyl]-2-ylamino)acetic acid: is an organic compound with the molecular formula C14H13NO2 It is a derivative of biphenyl, where an amino group is attached to one of the phenyl rings, and an acetic acid moiety is connected to the amino group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-2-ylamino)acetic acid typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-nitrobiphenyl.
Reduction of Nitro Group: The nitro group in 2-nitrobiphenyl is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 2-aminobiphenyl.
Acylation: 2-aminobiphenyl is then acylated with chloroacetic acid in the presence of a base like sodium hydroxide to form ([1,1’-Biphenyl]-2-ylamino)acetic acid.
Industrial Production Methods: Industrial production methods for ([1,1’-Biphenyl]-2-ylamino)acetic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions:
Oxidation: ([1,1’-Biphenyl]-2-ylamino)acetic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms.
Substitution: The amino group in ([1,1’-Biphenyl]-2-ylamino)acetic acid can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require catalysts or bases like pyridine or triethylamine.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
科学研究应用
Chemistry:
Catalysis: ([1,1’-Biphenyl]-2-ylamino)acetic acid can be used as a ligand in coordination chemistry, forming complexes with transition metals that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Medicine:
Drug Development: ([1,1’-Biphenyl]-2-ylamino)acetic acid derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.
作用机制
The mechanism of action of ([1,1’-Biphenyl]-2-ylamino)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with active sites, while the biphenyl moiety provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Biphenylacetic Acid: Lacks the amino group, making it less versatile in forming hydrogen bonds.
2-Aminobiphenyl: Lacks the acetic acid moiety, reducing its solubility in aqueous environments.
Phenylacetic Acid: Lacks the biphenyl structure, resulting in different hydrophobic interactions.
Uniqueness: ([1,1’-Biphenyl]-2-ylamino)acetic acid is unique due to the presence of both the biphenyl and aminoacetic acid moieties, allowing it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C14H13NO2 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC 名称 |
2-(2-phenylanilino)acetic acid |
InChI |
InChI=1S/C14H13NO2/c16-14(17)10-15-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,15H,10H2,(H,16,17) |
InChI 键 |
GVWWGDAUARXASN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12005364.png)
![N-[(E)-(2-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide](/img/structure/B12005368.png)


![5,6,7,8-tetrahydro[1]benzofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12005379.png)

![(5Z)-3-allyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005384.png)

![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12005390.png)
